molecular formula C11H9ClO2S B7989551 Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate

Cat. No.: B7989551
M. Wt: 240.71 g/mol
InChI Key: QHZQZFPRIMRBII-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C . This method provides rapid access to the desired thiophene derivatives with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-substituted derivatives such as 7-hydroxy- and 7-mercapto-3-methylbenzo[B]thiophene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a kinase inhibitor, where it disrupts actin polymerization by inhibiting LIMK1, a protein involved in cell motility and metastasis . The compound’s sulfur atom plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-chloro-3-methylbenzo[B]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups enhance its reactivity and potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

methyl 7-chloro-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZQZFPRIMRBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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